molecular formula C17H25NO4S B2778437 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone CAS No. 1226446-83-8

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B2778437
CAS No.: 1226446-83-8
M. Wt: 339.45
InChI Key: HXCPFTQLVZZBDE-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isopropylsulfonyl Group: This step involves the sulfonation of a suitable aromatic precursor with isopropylsulfonyl chloride under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the sulfonated aromatic compound.

    Final Coupling: The final step involves coupling the intermediate with an ethanone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone
  • 2-(4-(Ethylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone
  • 2-(4-(Propylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone

Uniqueness

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different alkyl sulfonyl groups.

Properties

IUPAC Name

1-(4-methoxypiperidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-13(2)23(20,21)16-6-4-14(5-7-16)12-17(19)18-10-8-15(22-3)9-11-18/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCPFTQLVZZBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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